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  • Product: Tapentadol N-Oxide
  • CAS: 1346601-17-9

Core Science & Biosynthesis

Foundational

Tapentadol N-Oxide (CAS No. 1422277-62-0): A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of Tapentadol N-Oxide, a key metabolite of the centrally acting analgesic, Tapentadol. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of Tapentadol N-Oxide, a key metabolite of the centrally acting analgesic, Tapentadol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available scientific literature to deliver expert insights into the formation, characterization, and significance of this compound.

Introduction: The Metabolic Landscape of Tapentadol

Tapentadol is a synthetic opioid analgesic with a dual mechanism of action: it is a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[1][2] This unique pharmacological profile makes it effective for treating both nociceptive and neuropathic pain.[1][2] Unlike many opioids, Tapentadol does not rely on metabolic activation for its analgesic effects and has no known active metabolites that contribute significantly to its therapeutic action.[3][4]

The metabolism of Tapentadol is extensive, with over 95% of the drug being eliminated through metabolic processes, primarily Phase II conjugation (glucuronidation and sulfation).[5][6] However, a minor portion of Tapentadol undergoes Phase I oxidation via cytochrome P450 enzymes, leading to the formation of several metabolites, including Tapentadol N-Oxide.[5][7] Understanding the profile of these metabolites is crucial for a comprehensive assessment of the drug's safety and disposition.

Physicochemical Properties and Identification

Tapentadol N-Oxide is identified by the Chemical Abstracts Service (CAS) number 1422277-62-0 .[8][9] Its chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name (2R,3R)-3-(3-Hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide[8][9]
CAS Number 1422277-62-0[6][8][9][10][11][12]
Molecular Formula C₁₄H₂₃NO₂[8][11][13]
Molecular Weight 237.3 g/mol [8][11]

This compound is recognized as a process-related impurity and a degradation product of Tapentadol, specifically arising from the oxidation of the tertiary amine group.[7] It is commercially available as a reference standard for use in analytical method development, validation, and quality control applications in the pharmaceutical industry.[9][11][14]

The Role of Tapentadol N-Oxide in Metabolism and Pharmacokinetics

Tapentadol N-Oxide, also denoted as M5, is a minor metabolite of Tapentadol.[5] While the primary metabolic pathway for Tapentadol is glucuronidation, Phase I metabolism, though less prominent, contributes to the formation of various metabolites.[5][6]

A study characterizing the in vitro and in vivo metabolites of Tapentadol identified Tapentadol N-Oxide.[5] In rats administered an analgesic dose of Tapentadol, the N-oxide metabolite (M5) was one of the few metabolites to reach a plasma concentration greater than 0.1 µM, with a recorded steady-state plasma concentration of 0.65 µM.[5]

The metabolic pathway leading to the formation of Tapentadol N-Oxide is illustrated in the following diagram:

Tapentadol_Metabolism Tapentadol Tapentadol PhaseI Phase I Metabolism (Oxidation) Tapentadol->PhaseI PhaseII Phase II Metabolism (Glucuronidation/Sulfation) Tapentadol->PhaseII N_Oxide Tapentadol N-Oxide (M5) PhaseI->N_Oxide Other_Metabolites Other Phase I Metabolites (e.g., N-desmethyl, Hydroxy) PhaseI->Other_Metabolites Conjugates Conjugated Metabolites (e.g., Tapentadol-O-glucuronide) PhaseII->Conjugates Excretion Renal Excretion N_Oxide->Excretion Other_Metabolites->Excretion Conjugates->Excretion

Caption: Metabolic pathways of Tapentadol.

Synthesis and Characterization: A Note on Availability

A detailed, publicly available, step-by-step synthesis protocol for Tapentadol N-Oxide is not present in the current scientific literature. As a metabolite and impurity, its synthesis is typically performed for the purpose of creating a reference standard. Commercial suppliers offer custom synthesis of Tapentadol N-Oxide and provide a comprehensive Certificate of Analysis (CoA) with the product.[8][10][13]

General Approach to Synthesis

The synthesis of Tapentadol N-Oxide would logically involve the controlled oxidation of the tertiary amine group of Tapentadol. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or other peroxy acids. The reaction would need to be carefully optimized to prevent over-oxidation or side reactions at other functional groups of the Tapentadol molecule.

Characterization Data

The CoA provided by commercial suppliers typically includes detailed characterization data to confirm the structure and purity of the reference standard.[8][13] This data package generally comprises:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the proton environment of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present.

Researchers and drug development professionals requiring this data for analytical method development or validation should procure the reference standard from a reputable supplier.

Pharmacological and Toxicological Profile

The available evidence strongly suggests that Tapentadol N-Oxide does not contribute to the analgesic activity of the parent drug.[5][15] A study investigating nine metabolites of Tapentadol, including the N-oxide, found that they had no analgesic effects in the tail-flick test in mice.[5] While some metabolites showed weak analgesic effects in the phenylquinone writhing test, their systemic exposure in humans after therapeutic doses of Tapentadol was significantly lower than their binding affinities for the MOR and NA transporter.[5][15]

The general consensus in the literature is that the metabolites of Tapentadol are pharmacologically inactive.[3][6] This is a key differentiator from other opioids like tramadol, which has an active metabolite.[6]

Specific toxicological data for Tapentadol N-Oxide is not available in the public domain. However, as a minor metabolite with low pharmacological activity, it is not expected to pose a significant toxicological risk at the concentrations observed following therapeutic doses of Tapentadol.

Analytical Methodologies

Proposed Analytical Workflow

A hypothetical workflow for the analysis of Tapentadol N-Oxide in a biological matrix, such as plasma, is outlined below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Proposed analytical workflow for Tapentadol N-Oxide.

Key Considerations for Method Development:

  • Internal Standard: A stable, isotopically labeled version of Tapentadol N-Oxide would be the ideal internal standard.

  • Extraction: Protein precipitation with acetonitrile or methanol is a common starting point. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower limits of quantification.

  • Chromatography: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or ammonium formate is a typical setup.

  • Mass Spectrometry: The instrument should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Precursor and product ions for Tapentadol N-Oxide would need to be determined by infusing the reference standard.

Conclusion and Future Perspectives

Tapentadol N-Oxide is a minor but important metabolite of Tapentadol to consider during drug development. Its primary relevance lies in its role as a potential impurity and a biomarker of Tapentadol metabolism. While it is considered pharmacologically inactive, its characterization and quantification are essential for a complete understanding of the parent drug's disposition and for ensuring the quality and consistency of the active pharmaceutical ingredient.

Future research could focus on the public dissemination of detailed synthesis and analytical protocols for Tapentadol N-Oxide to facilitate broader research and a more comprehensive understanding of its properties. Further investigation into its potential for drug-drug interactions, although unlikely given its low concentration and activity, would provide a more complete safety profile.

References

  • Terlinden, R., et al. (2010). In vitro and in vivo characterization of tapentadol metabolites. Methods and findings in experimental and clinical pharmacology, 32(1), 31–38.[5][15]

  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of pharmacology and experimental therapeutics, 323(1), 265–276.[1][2]

  • Cleanchem. (n.d.). Tapentadol N-Oxide | CAS No: 1422277-62-0. Retrieved from [Link][9][14]

  • Wikipedia. (2024, February 28). Tapentadol. Retrieved from [Link]

  • Struys, M. M., et al. (2010). Pharmacokinetics, excretion, and metabolism of tapentadol HCl, a novel centrally acting analgesic, in healthy subjects. Drug metabolism and disposition: the biological fate of chemicals, 38(5), 849–855.[3][8][17]

  • Terlinden, R., et al. (2010). In Vitro and in Vivo Characterization of Tapentadol Metabolites. Methods and Findings in Experimental and Clinical Pharmacology, 32(1), 31-38.[5][15]

  • Veeprho Pharmaceuticals. (n.d.). Tapentadol Impurities and Related Compound. Retrieved from [Link][7]

  • Jain, D., & Basniwal, P. K. (2013). Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. Journal of Pharmaceutical Analysis, 3(5), 299-307.[18]

  • Axios Research. (n.d.). Tapentadol N-Oxide - CAS - 1422277-62-0. Retrieved from [Link][11][19]

  • Venkatasai Life Sciences. (n.d.). Tapentadol N-Oxide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1422277-62-0 | Product Name : Tapentadol N-Oxide. Retrieved from [Link]

  • Palliative Care Network of Wisconsin. (2010). Fast Fact and Concept #228: Tapentadol. Retrieved from [Link]

  • de Sousa, M. M., & de Pinho, P. G. (2016). Comparative metabolism of tramadol and tapentadol: a toxicological perspective. Archives of toxicology, 90(9), 2067–2080.[6]

  • Coulter, C., Taruc, M., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of analytical toxicology, 34(8), 450–457.[16]

  • PubChem. (n.d.). Tapentadol N-Oxide. Retrieved from [Link][13][20]

  • Krishna, G. P., & Sundararajan, R. (2022). A Review on Different Analytical Techniques for the Estimation of Tapentadol. International Journal of Pharmaceutical Quality Assurance, 13(2), 214-221.[10]

  • Romualdi, P., Grilli, M., Canonico, P. L., Collino, M., & Dickenson, A. H. (2019). Pharmacological rationale for tapentadol therapy: a review of new evidence. Journal of pain research, 12, 1437–1449.[2]

  • U.S. Food and Drug Administration. (2009). NDA 200533: Tapentadol ER. Retrieved from [Link][11]

  • SWGDRUG. (2016). Tapentadol. Retrieved from [Link][12]

  • Google Patents. (n.d.). CN102936205A - Synthesis method of tapentadol. Retrieved from [21]

  • Google Patents. (n.d.). CN102936205B - Synthesis method of tapentadol. Retrieved from [22]

  • ResearchGate. (2020). Fatal tapentadol poisoning - Case study and literature review. Retrieved from [Link][16]

  • ResearchGate. (2021). Nitric oxide modulates tapentadol antinociceptive tolerance and physical dependence. Retrieved from [Link]

  • ResearchGate. (2016). Quantification of tapentadol in rat plasma by HPLC with photo diode array detection: Development and validation of a new methodology. Retrieved from [Link][17]

  • PubMed. (2018). Comparative pharmacology and toxicology of tramadol and tapentadol. Retrieved from [Link][23]

  • Google Patents. (n.d.). EP2596784A1 - Tapentadol compositions. Retrieved from [24]

  • Dove Medical Press. (2022). Multiple dose pharmacokinetics of tapentadol oral solution. Retrieved from [Link][9]

  • Dove Medical Press. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Retrieved from [Link][25]

  • ResearchGate. (2026). (PDF) Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Retrieved from [Link][26]

  • Research Journal of Pharmacy and Technology. (2020). HPTLC Analysis and Force Degradation Study of Tapentadol Hydrochloride in Bulk and Its Pharmaceutical Formulation. Retrieved from [Link][27]

  • Springer. (2025). Opioid detection and quantification in plasma and oral fluid by LC–MS/MS. Retrieved from [Link][28]

Sources

Exploratory

Tapentadol N-Oxide chemical structure and molecular weight

فارس## An In-Depth Technical Guide to Tapentadol N-Oxide: Structure, Metabolism, and Analysis This guide provides a comprehensive technical overview of Tapentadol N-oxide, a key metabolite of the centrally acting analges...

Author: BenchChem Technical Support Team. Date: March 2026

فارس## An In-Depth Technical Guide to Tapentadol N-Oxide: Structure, Metabolism, and Analysis

This guide provides a comprehensive technical overview of Tapentadol N-oxide, a key metabolite of the centrally acting analgesic, Tapentadol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, metabolic pathways, and analytical methodologies pertinent to this compound. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific data.

Introduction: The Parent Compound - Tapentadol

Tapentadol is a potent, synthetic opioid analgesic with a dual mechanism of action: it functions as a full agonist of the μ-opioid receptor (MOR) and as a norepinephrine reuptake inhibitor (NRI). This unique pharmacological profile enables it to manage both nociceptive and neuropathic pain. Unlike many opioids, Tapentadol's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system, which reduces the likelihood of certain drug-drug interactions. Instead, it is extensively metabolized, with its metabolites being almost exclusively excreted via the kidneys. Understanding these metabolites, including Tapentadol N-oxide, is crucial for comprehensive pharmacokinetic and toxicological profiling.

Core Chemical Profile of Tapentadol N-Oxide

Tapentadol N-oxide is a product of the minor metabolic pathway of Tapentadol. It is frequently synthesized as a reference standard for use in analytical method development, validation, and quality control applications during the drug development process.

Chemical Structure and Nomenclature

The chemical structure of Tapentadol N-oxide is characterized by the addition of an oxygen atom to the nitrogen of the dimethylamino group of the parent molecule.

The formal IUPAC name for this compound is (2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide.

Caption: Figure 1: 2D Chemical Structure of Tapentadol N-Oxide.

Physicochemical Properties

The key identifiers and properties of Tapentadol N-oxide are summarized below for quick reference.

IdentifierValueSource(s)
IUPAC Name (2R,3R)-3-(3-hydroxyphenyl)-N,N,2-trimethylpentan-1-amine oxide
CAS Number 1422277-62-0
Molecular Formula C₁₄H₂₃NO₂
Molecular Weight 237.34 g/mol
Monoisotopic Mass 237.1729 g/mol

Metabolic Fate and Pharmacological Relevance

The biotransformation of Tapentadol is a critical aspect of its disposition in the body. While Phase II conjugation is the predominant pathway, N-oxidation represents a less significant but important route of metabolism.

Metabolic Pathway

Tapentadol is extensively metabolized, primarily via conjugation with glucuronic acid to form inactive glucuronides. Approximately 70% of an oral dose is excreted in the urine as conjugates (55% as O-glucuronide and 15% as the sulfate conjugate).

A minor portion of Tapentadol undergoes Phase I metabolism. This includes N-demethylation by CYP2C9 and CYP2C19, and hydroxylation by CYP2D6. The formation of Tapentadol N-oxide occurs through the oxidation of the tertiary amine. While the specific enzymes responsible for the N-oxidation of Tapentadol are not as extensively documented as the main pathways, this reaction is typically catalyzed by flavin-containing monooxygenases (FMOs) or certain cytochrome P450 isozymes.

G cluster_main Metabolic Pathway of Tapentadol to N-Oxide Tapentadol Tapentadol (C₁₄H₂₃NO) N_Oxide Tapentadol N-Oxide (C₁₄H₂₃NO₂) Tapentadol->N_Oxide N-Oxidation (Minor Pathway) [FMOs, CYPs] caption Figure 2: Metabolic conversion of Tapentadol to Tapentadol N-Oxide.

Caption: Figure 2: Metabolic conversion of Tapentadol to Tapentadol N-Oxide.

Pharmacological Activity

A crucial aspect of drug development is determining the activity of metabolites. For Tapentadol, extensive research has indicated that its metabolites, including the major O-glucuronide conjugate, do not contribute to its analgesic activity. Studies have shown that nine of Tapentadol's metabolites, including the N-oxide, had no analgesic effects in mouse tail-flick tests. This is a significant advantage, as it simplifies the pharmacokinetic-pharmacodynamic relationship and reduces the potential for variability in drug response due to metabolic differences among individuals.

Analytical Methodologies for Quantification

The accurate quantification of Tapentadol and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analyte. For biological fluids like urine, a simple "dilute-and-shoot" approach may be sufficient. For more complex matrices like plasma or oral fluid, more rigorous methods are employed.

Protocol: Solid-Phase Extraction (SPE) for Oral Fluid

  • Sample Collection: Collect oral fluid using a specialized device such as a Quantisal™ collector.

  • Elution: Elute the sample from the collection pad according to the device manufacturer's instructions.

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.

  • Loading: Load the eluted oral fluid sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents (e.g., deionized water, acidic buffer, and a non-polar organic solvent like hexane) to remove matrix interferences.

  • Elution: Elute Tapentadol, Tapentadol N-oxide, and other metabolites using a basic organic solvent mixture (e.g., ethyl acetate with ammonium hydroxide).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Causality: SPE is chosen for its ability to provide a cleaner extract compared to simple protein precipitation, which is crucial for achieving low limits of quantification and minimizing matrix effects in the MS source.

LC-MS/MS Analysis

An LC-MS/MS method provides the necessary specificity to differentiate between the parent drug and its various metabolites, which may have similar structures.

Example LC-MS/MS Parameters

ParameterCondition
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.01 M Ammonium Formate in Water (pH 4)
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Gradient Optimized gradient from low to high percentage of Mobile Phase B
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Tapentadol) m/z 222.1 > 107 (Quantifier); m/z 222.1 > 121 (Qualifier)
MRM Transition (N-Desmethyl) m/z 208.1 > 107 (Quantifier); m/z 208.1 > 121 (Qualifier)

Note: Specific MRM transitions for Tapentadol N-oxide would need to be optimized by direct infusion of a reference standard but would be expected to have a precursor ion of m/z 238.2 [M+H]⁺.

G cluster_workflow Bioanalytical Workflow for Tapentadol N-Oxide Sample Biological Sample (Plasma, Urine, etc.) Prep Sample Preparation (e.g., SPE, Protein Precipitation) Sample->Prep Extraction LC UPLC / HPLC Separation (Reversed-Phase C18) Prep->LC Injection MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Ionization Data Data Acquisition & Processing (Quantification & Confirmation) MS->Data Detection caption Figure 3: General workflow for the bioanalysis of Tapentadol N-Oxide.

Caption: Figure 3: General workflow for the bioanalysis of Tapentadol N-Oxide.

Conclusion

Tapentadol N-oxide is a minor, pharmacologically inactive metabolite of Tapentadol. Its primary significance lies in the realm of drug metabolism and pharmacokinetics, where it serves as an important analyte for fully characterizing the disposition of the parent drug. As a well-characterized chemical, it is an essential reference standard for the development and validation of robust bioanalytical methods, ensuring the accurate assessment of Tapentadol's metabolic profile in both preclinical and clinical research. The use of high-sensitivity techniques like LC-MS/MS is indispensable for its detection and quantification, providing critical data for drug safety and efficacy evaluations.

References

  • Axios Research. Tapentadol N-Oxide - CAS - 1422277-62-0. [Link]

  • Cleanchem. Tapentadol N-Oxide | CAS No: 1422277-62-0. [Link]

  • SynThink Research Chemicals. Tapentadol N-Oxide | 1422277-62-0. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71752325, Tapentadol N-Oxide. [Link]

  • Pharmaffiliates. Tapentadol N-Oxide | CAS No: 1422277-62-0. [Link]

  • ResearchGate. Tapentadol, a novel analgesic: Review of recent trends in synthesis, related substances, analytical methods, pharmacodynamics and pharmacokinetics. [Link]

  • ResearchGate. In vitro and in vivo characterization of tapentadol metabolites. [Link]

  • Drugs.com. Tapentadol Monograph for Professionals. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9838022, Tapentadol. [Link]

  • Wikipedia. Tapentadol. [Link]

  • Coulter, C., Taruc, M., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of analytical toxicology, 34(8), 482–488. [Link]

  • Semantic Scholar. Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. [Link]

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